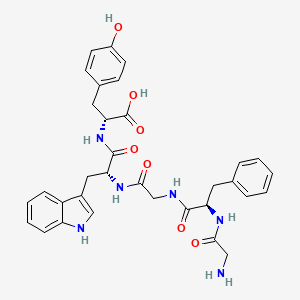
2,5,5-Trimethylhepta-3,6-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,5-Trimethylhepta-3,6-dien-3-ol is an organic compound with the molecular formula C10H18O. It is also known by other names such as Yomogi alcohol. This compound is characterized by its unique structure, which includes a hepta-diene backbone with three methyl groups and a hydroxyl group attached to it. It is commonly found in essential oils and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethylhepta-3,6-dien-3-ol can be achieved through several methods. One common approach involves the reaction of isoprene with acetone in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate carbocation, which then undergoes rearrangement and hydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5,5-Trimethylhepta-3,6-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of double bonds.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2,5,5-Trimethylhepta-3,6-dien-3-one.
Reduction: Formation of 2,5,5-Trimethylheptane-3-ol.
Substitution: Formation of 2,5,5-Trimethylhepta-3,6-dien-3-chloride.
Applications De Recherche Scientifique
2,5,5-Trimethylhepta-3,6-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 2,5,5-Trimethylhepta-3,6-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,6-Trimethyl-1,4-heptadien-6-ol
- 2,5,5-Trimethylhepta-2,6-dien-4-ol
- 3,3,6-Trimethylhepta-1,5-dien-4-ol
Uniqueness
2,5,5-Trimethylhepta-3,6-dien-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits a unique combination of reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
629650-27-7 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
2,5,5-trimethylhepta-3,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-10(4,5)7-9(11)8(2)3/h6-8,11H,1H2,2-5H3 |
Clé InChI |
JYQZWYVHUVOLME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=CC(C)(C)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


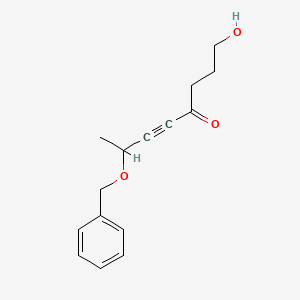
![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)

![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
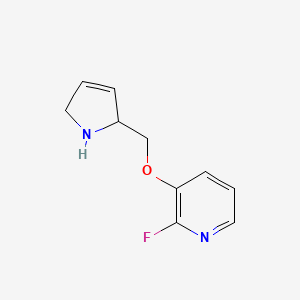
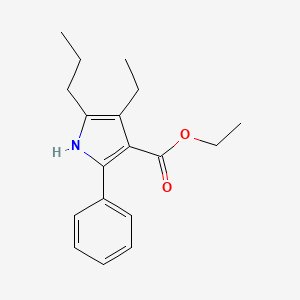
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)
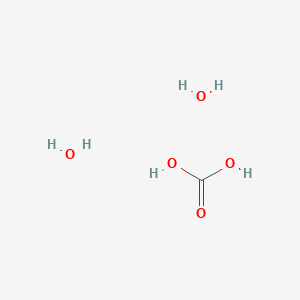
![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)
